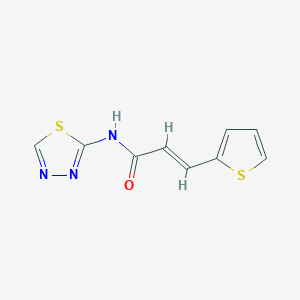

(E)-N-(1,3,4-thiadiazol-2-yl)-3-thiophen-2-ylprop-2-enamide

Description

(E)-N-(1,3,4-thiadiazol-2-yl)-3-thiophen-2-ylprop-2-enamide, also known as TDZD-8, is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications. TDZD-8 is a member of the thiadiazole family of compounds, which have been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties. In

Scientific Research Applications

Uric Acid Metabolism and Purine Synthesis Regulation

- The compound was assessed in patients with disorders of uric acid metabolism, particularly in those with marked overproduction of purine and absent activity of hypoxanthine, guanine phosphoribosyl transferase. It was found to increase the elevated concentrations of uric acid in blood and urine, indicating its influence on purine synthesis regulation and uric acid metabolism (Nyhan, Sweetman, & Lesch, 1968).

Pharmacokinetics and Metabolism

- The disposition and metabolism of analogues of (E)-N-(1,3,4-thiadiazol-2-yl)-3-thiophen-2-ylprop-2-enamide have been studied extensively to understand their pharmacokinetics. For example, a study explored the disposition of [14C]SB-649868, an orexin 1 and 2 receptor antagonist, in humans, indicating the importance of these compounds in drug metabolism research (Renzulli et al., 2011).

Nephrotoxicity Assessment

- The nephrotoxicity of derivatives of thiadiazole, structurally related to (E)-N-(1,3,4-thiadiazol-2-yl)-3-thiophen-2-ylprop-2-enamide, was investigated. This involved the determination of alanine-amino-peptidase in urine, highlighting the compound's relevance in understanding drug-induced nephrotoxicity (Mondorf Aw, 1979).

Biological Monitoring and Metabolite Analysis

- Studies have synthesized and characterized metabolites of etridiazole, a compound structurally similar to (E)-N-(1,3,4-thiadiazol-2-yl)-3-thiophen-2-ylprop-2-enamide, and developed sensitive analytical procedures for their determination in urine, indicating the potential of these compounds in the field of biological monitoring and safety assessment (Welie, Mensert, Duyn, & Vermeulen, 2005).

properties

IUPAC Name |

(E)-N-(1,3,4-thiadiazol-2-yl)-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3OS2/c13-8(11-9-12-10-6-15-9)4-3-7-2-1-5-14-7/h1-6H,(H,11,12,13)/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGXRCVYBSRAKOW-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=CC(=O)NC2=NN=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C/C(=O)NC2=NN=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901328307 | |

| Record name | (E)-N-(1,3,4-thiadiazol-2-yl)-3-thiophen-2-ylprop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901328307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26657742 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(E)-N-(1,3,4-thiadiazol-2-yl)-3-thiophen-2-ylprop-2-enamide | |

CAS RN |

406928-37-8 | |

| Record name | (E)-N-(1,3,4-thiadiazol-2-yl)-3-thiophen-2-ylprop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901328307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-propoxybenzyl)propanamide](/img/structure/B3012652.png)

![3-[Ethyl(oxolan-3-yl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B3012656.png)

![N6-cyclopentyl-N4-(4-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B3012657.png)

![3-[4-allyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-(4-chlorobenzyl)-2(1H)-pyridinone](/img/structure/B3012661.png)

![N-[(furan-2-yl)methyl]-2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B3012664.png)

![3-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3012665.png)

![(3,4-dimethoxyphenyl){4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone](/img/structure/B3012668.png)